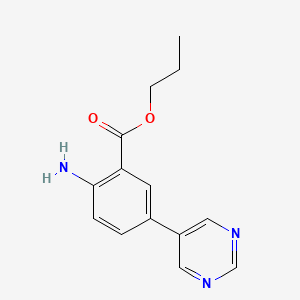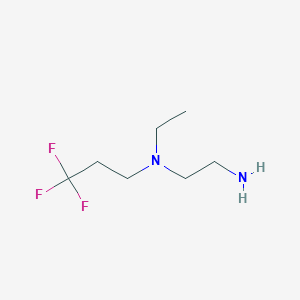
3-(2,2,2-Trifluoroéthyl)pipéridine
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethyl)piperidine is a chemical compound with the CAS Number: 1423033-88-8 . It has a molecular weight of 203.63 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 3-(2,2,2-Trifluoroethyl)piperidine is 1S/C7H12F3N.ClH/c8-7(9,10)4-6-2-1-3-11-5-6;/h6,11H,1-5H2;1H .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethyl)piperidine hydrochloride has a molecular weight of 203.63 . It is solid in physical form .Applications De Recherche Scientifique
Propriétés chimiques et synthèse
“3-(2,2,2-Trifluoroéthyl)pipéridine” est un composé chimique avec le numéro CAS : 1423033-88-8 . Il a une masse moléculaire de 203,63 . Le composé est généralement disponible sous forme solide . Il est utilisé dans diverses réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine .
Rôle dans la conception des médicaments
Les composés contenant de la pipéridine, y compris “this compound”, représentent l'un des blocs de construction médicinaux synthétiques les plus importants pour la construction de médicaments . Ils jouent un rôle important dans l'industrie pharmaceutique .
Applications pharmacologiques
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement abordées dans la littérature scientifique récente .
Évaluation biologique des médicaments potentiels
Les dernières avancées scientifiques dans la découverte et l'évaluation biologique des médicaments potentiels impliquent souvent des composés contenant de la pipéridine . Cela inclut l'évaluation de “this compound” et de ses dérivés .
Alcaloides de la pipéridine dans la recherche sur le cancer
Plusieurs alcaloïdes de la pipéridine, qui pourraient potentiellement inclure “this compound”, se sont avérés présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers in vitro et in vivo .
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2,2,2-Trifluoroethyl)piperidine . For instance, the compound’s ionization state and thus its interaction with targets can be affected by pH. Temperature can influence the compound’s stability and its diffusion rate in the body.
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
3-(2,2,2-Trifluoroethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethyl)piperidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethyl)piperidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the overall impact of 3-(2,2,2-Trifluoroethyl)piperidine on cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-(2,2,2-Trifluoroethyl)piperidine can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and gene expression, which can have significant implications for its use in various applications. Understanding these temporal effects is essential for optimizing the use of 3-(2,2,2-Trifluoroethyl)piperidine in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Identifying the threshold effects and understanding the dosage-dependent responses are crucial for determining the safe and effective use of 3-(2,2,2-Trifluoroethyl)piperidine in various applications.
Metabolic Pathways
3-(2,2,2-Trifluoroethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, cytochrome P450 enzymes are known to metabolize the compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and efficacy of 3-(2,2,2-Trifluoroethyl)piperidine, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethyl)piperidine within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for predicting the compound’s distribution and its potential effects on different tissues and organs.
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethyl)piperidine can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of 3-(2,2,2-Trifluoroethyl)piperidine is crucial for elucidating its mechanism of action and optimizing its use in various applications.
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVDKKNXAXXWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



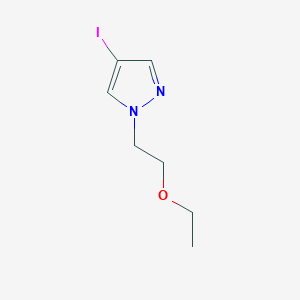
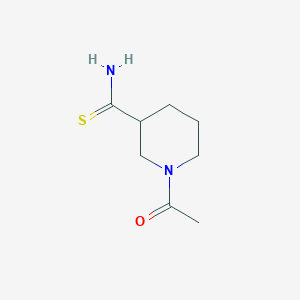
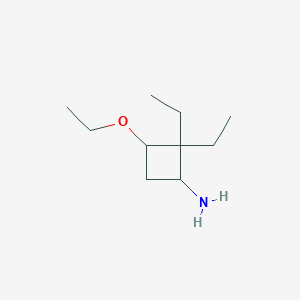

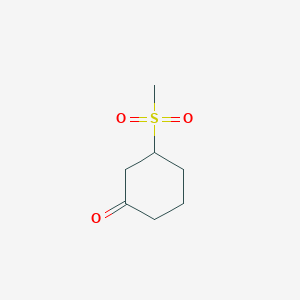


![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

